molecular formula C6H6ClN3 B1422473 2-Chloropyridine-4-carboximidamide CAS No. 765224-12-2

2-Chloropyridine-4-carboximidamide

Cat. No. B1422473
M. Wt: 155.58 g/mol
InChI Key: SONBKIBXOFXRHV-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 82019-89-4 . It has a molecular weight of 192.05 and is typically stored at room temperature . It is a powder in physical form .


Synthesis Analysis

A series of novel heterocyclic sulfonyl-carboximidamides were synthesized in satisfactory yields via condensation of heterocyclic methyl carbimidates with 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide .


Molecular Structure Analysis

The molecular formula of 2-chloropyridine-4-carboximidamide hydrochloride is C6H7Cl2N3 . The average mass is 192.046 Da and the monoisotopic mass is 191.001709 Da .


Chemical Reactions Analysis

2-Chloropyridine is a chlorine derivative of pyridine and is used as an intermediate in many chemical reactions . The reactivity of 2-substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the C–P bond .


Physical And Chemical Properties Analysis

2-Chloropyridine-4-carboximidamide hydrochloride is a powder in physical form . It has a molecular weight of 192.05 .

Scientific Research Applications

Catalytic Applications and Polymer Synthesis

A notable application of derivatives of 2-Chloropyridine-4-carboximidamide is in catalysis. Specifically, these derivatives have been utilized as ligands for Zn(II) and Cu(II) complexes, which serve as catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates. This process is significant for creating environmentally friendly polymers with potential applications in various industries, demonstrating the versatility and importance of these compounds in green chemistry (Walther et al., 2006).

Synthesis of Novel Compounds with Biological Activity

Derivatives of 2-Chloropyridine-4-carboximidamide have been synthesized and evaluated for their biological activities. For instance, novel heterocyclic sulfonyl-carboximidamides were synthesized and showed some degree of tuberculostatic, antibacterial, and anticancer activities. This indicates the potential of these compounds in the development of new therapeutic agents (Gobis et al., 2013).

Molecular Structure and Interaction Studies

The study of the crystal structures of compounds related to 2-Chloropyridine-4-carboximidamide, such as N′-aminopyridine-2-carboximidamide, provides insights into their molecular configurations and interactions. These studies are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions (Meva et al., 2017).

Synthesis of Antimicrobial and Anti-hyperglycemic Agents

Compounds derived from 2-Chloropyridine-4-carboximidamide have been investigated for their antimicrobial properties and potential to act as anti-hyperglycemic agents. This underscores the chemical's role in the development of new drugs targeting diabetes and infections, highlighting its importance in medicinal chemistry (Moustafa et al., 2021).

Environmental Applications

Research has also explored the photodegradation of 2-Chloropyridine in aqueous solutions, identifying intermediate products and assessing their genotoxicity. Such studies are vital for understanding the environmental impact of 2-Chloropyridine derivatives and developing strategies for mitigating pollution (Skoutelis et al., 2017).

Safety And Hazards

The safety information for 2-chloropyridine-4-carboximidamide hydrochloride indicates that it may be harmful if swallowed, and may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Chloropyridine-4-carboximidamide were not found, it’s worth noting that compounds like it are often used in the development of pharmaceuticals, agrochemicals, and metal complexes . As such, future research may focus on exploring these areas further.

properties

IUPAC Name

2-chloropyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONBKIBXOFXRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679086
Record name 2-Chloropyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine-4-carboximidamide

CAS RN

765224-12-2
Record name 2-Chloropyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of ammonium chloride (10.7 g, 200 mmol) in 250 mL of dry toluene. was added a 2 M solution of Al(CH3)3 (100 mL, 200 mmol) in toluene dropwise under nitrogen at 0° C. The resulting reaction mixture was stirred at rt until no more evolution of gas was observed and then 2-chloropyridine-4-carbonitrile (13.86 g, 100 mmol) was added. The mixture was stirred at 90° C. overnight. It was then cooled down to 0° C. and 300 mL of methanol were added with subsequent stirring for 1 h at rt. After filtration, the solid was washed with methanol for several times, the solution was evaporated to dryness under vacuum. The residue was washed with methanol to give 2-chloropyridine-4-carboximidamide. (18.3 g, 95%). 1HNMR δ (400 MHz, d6-DMSO): 8.70 (dd, J=4.8, 0.4 Hz, 1H), 8.00 (dd, 0.4 Hz, 1H), 7.84 (dd, J=5.2, 1.6 Hz, 1H), 7.80 (m, 1H), 7.53 (t, J=8.1 Hz, 1H); MS (ESI) m/z (M+H)+ 156.
Quantity
10.7 g
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reactant
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250 mL
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solution
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300 mL
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Synthesis routes and methods II

Procedure details

To a suspension of ammonium chloride (10.7 g, 200 mmol) in 250 mL of dry toluene. was added a 2 M solution of Al(CH3) (100 mL, 200 mmol) in toluene dropwise under nitrogen at 0° C. The resulting reaction mixture was stirred at rt until no more evolution of gas was observed and then 2-chloropyridine -4-carbonitrile (13.86 g, 100 mmol) was added. The mixture was stirred at 90° C. overnight. It was then cooled down to 0° C. and 300 mL of methanol were added with subsequent stirring for 1 h at rt. After filtration, the solid was washed with methanol for several times, the solution was evaporated to dryness under vacuum. The residue was washed with methanol to give 2-chloropyridine-4-carboximidamide. (18.3 g, 95%). 1H NMR δ (400 MHz, d6-DMSO): 8.70 (dd, J=4.8, 0.4 Hz, 1H), 8.00 (dd, J=1.6, 0.4 Hz, 1H), 7.84 (dd, J=5.2, 1.6 Hz, 1H), 7.80 (m, 1H), 7.53 (t, J=8.1 Hz, 1H); MS (ESI) m/z (M+H)+ 156.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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13.86 g
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300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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